REACTION_CXSMILES
|
Br[CH:2]([CH3:9])[C:3](=O)[C:4]([O:6][CH3:7])=[O:5].[NH2:10][C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][N:12]=1>C(O)C>[CH3:9][C:2]1[N:12]2[CH:13]=[C:14]([N+:17]([O-:19])=[O:18])[CH:15]=[CH:16][C:11]2=[N:10][C:3]=1[C:4]([O:6][CH3:7])=[O:5]
|
Name
|
|
Quantity
|
46.6 g
|
Type
|
reactant
|
Smiles
|
BrC(C(C(=O)OC)=O)C
|
Name
|
|
Quantity
|
33.3 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was taken out through filtration
|
Type
|
WASH
|
Details
|
washed with aqueous saturated sodium hydrogencarbonate solution
|
Type
|
CUSTOM
|
Details
|
purified through silica gel column chromatography (hexane/ethyl acetate=2/1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N=C2N1C=C(C=C2)[N+](=O)[O-])C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: CALCULATEDPERCENTYIELD | 23.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |